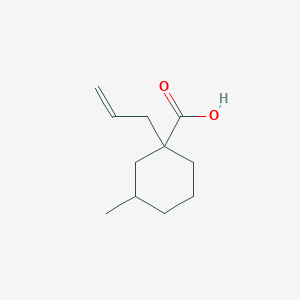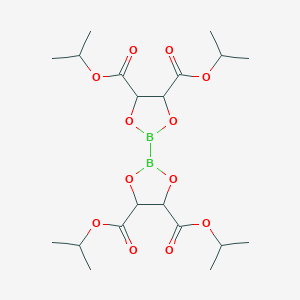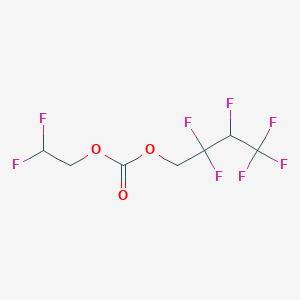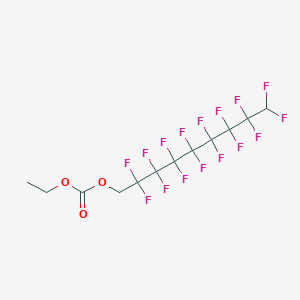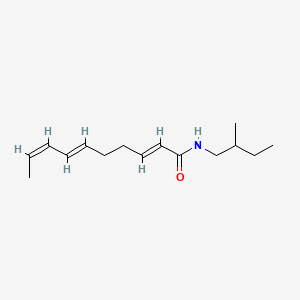
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- is a chemical compound with the molecular formula C15H25NO It is known for its unique structure, which includes three double bonds in the decatrienamide chain and a 2-methylbutyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- typically involves the reaction of a decatrienoic acid derivative with an amine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. The specific steps may vary, but a common approach involves:
Starting Materials: Decatrienoic acid derivative and 2-methylbutylamine.
Dehydrating Agent: Agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- can undergo various chemical reactions, including:
Oxidation: The double bonds in the decatrienamide chain can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to the corresponding saturated amide using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of substituted amides or other nitrogen-containing compounds.
科学研究应用
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- **2,6,8-Decatrienamide, N-(2-methylpropyl)-, (E,E,Z)-
- **2,6,8-Decatrienamide, N-(2-ethylbutyl)-, (E,E,Z)-
- **2,6,8-Decatrienamide, N-(2-methylpentyl)-, (E,E,Z)-
Uniqueness
2,6,8-Decatrienamide, N-(2-methylbutyl)-, (E,E,Z)- is unique due to its specific substitution pattern and the presence of three conjugated double bonds. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H25NO |
|---|---|
分子量 |
235.36 g/mol |
IUPAC 名称 |
(2E,6E,8Z)-N-(2-methylbutyl)deca-2,6,8-trienamide |
InChI |
InChI=1S/C15H25NO/c1-4-6-7-8-9-10-11-12-15(17)16-13-14(3)5-2/h4,6-8,11-12,14H,5,9-10,13H2,1-3H3,(H,16,17)/b6-4-,8-7+,12-11+ |
InChI 键 |
LWJDBUUOYULAFU-GFZVHBPWSA-N |
手性 SMILES |
CCC(C)CNC(=O)/C=C/CC/C=C/C=C\C |
规范 SMILES |
CCC(C)CNC(=O)C=CCCC=CC=CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



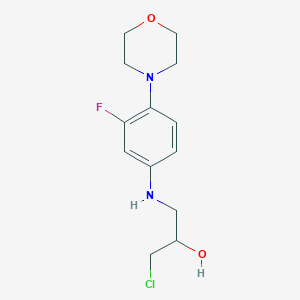
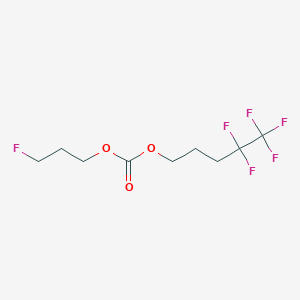

![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
